molecular formula C14H16F3N5 B10929230 4-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10929230
M. Wt: 311.31 g/mol
InChI Key: QRAPKGSSGZQREP-UHFFFAOYSA-N
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Description

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, and a pyrazole ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, trifluoromethylpyrimidine, and dimethylpyrazole. The synthesis may involve:

    Nucleophilic substitution: reactions where the amine group of cyclopropylamine reacts with the pyrimidine ring.

    Coupling reactions: to attach the pyrazole ring to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reaction.

    Solvents: to dissolve the reactants and control the reaction environment.

    Temperature control: to ensure the reactions proceed at an optimal rate.

Chemical Reactions Analysis

Types of Reactions

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different pyrimidine derivatives, while reduction could lead to various amine derivatives.

Scientific Research Applications

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, altering cell signaling and function.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE
  • **N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE

Uniqueness

The unique combination of cyclopropyl, trifluoromethyl, pyrimidine, and pyrazole groups in N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE gives it distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16F3N5

Molecular Weight

311.31 g/mol

IUPAC Name

4-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H16F3N5/c1-8-10(7-19-22(8)2)6-18-13-20-11(9-3-4-9)5-12(21-13)14(15,16)17/h5,7,9H,3-4,6H2,1-2H3,(H,18,20,21)

InChI Key

QRAPKGSSGZQREP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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